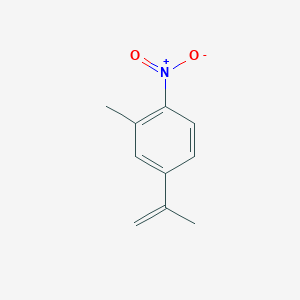
2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, featuring a nitro group (-NO2) and a prop-1-en-2-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene typically involves the nitration of 2-Methyl-4-(prop-1-en-2-yl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., chlorine, bromine), Friedel-Crafts alkylation reagents
Major Products
Oxidation: 2-Methyl-1-amino-4-(prop-1-en-2-yl)benzene
Reduction: 2-Methyl-1-amino-4-(prop-1-en-2-yl)benzene
Substitution: Various substituted benzene derivatives
Scientific Research Applications
2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene involves its interaction with molecular targets through its nitro and prop-1-en-2-yl groups. The nitro group can participate in redox reactions, while the prop-1-en-2-yl group can engage in various substitution reactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Nitro-2-(2-nitro-prop-1-en-yl)benzene
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its combination of a nitro group and a prop-1-en-2-yl group makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
62438-56-6 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-methyl-1-nitro-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H11NO2/c1-7(2)9-4-5-10(11(12)13)8(3)6-9/h4-6H,1H2,2-3H3 |
InChI Key |
QHQOQNUFDZQJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















